NMR CSP Fingerprint: 5-NICA vs. 7-NICA (CRT0044876) and 5-Fluoroindole-2-carboxylic acid
In ¹⁵N-TROSY NMR CSP experiments on apo-APE1ΔN38 (0.15 mM enzyme, 1 mM compound), 5-NICA (compound 3) induces significant chemical shift perturbations (Δδ ≥0.015 ppm) for 20 backbone residues—all clustered near the remote Q137–S164 pocket. In contrast, 7-NICA (CRT0044876, compound 1) perturbs only 14 residues, six of which map to the DNA-binding groove [1]. 5-Fluoroindole-2-carboxylic acid (compound 2) perturbs 10 residues, all at the remote pocket [1]. The sum of CSPs (ΣΔδ) is highest for 5-NICA among the four indole-2-carboxylic acids tested, indicating the most pronounced structural effect on APE1 [1].
| Evidence Dimension | Number of APE1 residues with significant CSP (Δδ ≥0.015 ppm) and spatial localization |
|---|---|
| Target Compound Data | 20 residues; all clustered at remote Q137–S164 pocket; 14 residues exhibit strong CSPs (Δδ ≥0.03 ppm) |
| Comparator Or Baseline | 7-NICA (CRT0044876): 14 residues (6 in DNA-binding groove, 8 at remote pocket); 5-Fluoroindole-2-carboxylic acid: 10 residues (all remote pocket) |
| Quantified Difference | 5-NICA perturbs 43% more residues than 7-NICA and 100% more than 5-Fluoroindole-2-carboxylic acid; spatial distribution is confined to the remote pocket, unlike 7-NICA |
| Conditions | Apo-APE1ΔN38 (0.15 mM), 1 mM compound in DMSO, ¹⁵N-TROSY NMR at pH 7.5, 298 K |
Why This Matters
The distinct CSP pattern of 5-NICA validates its use as a probe that exclusively targets the APE1 remote allosteric pocket, avoiding the DNA-binding surface perturbation seen with the more commonly used 7-nitro isomer.
- [1] Lakshmi S, et al. Characterizing inhibitors of human AP endonuclease 1. PLoS ONE. 2023; 18(1): e0280526. View Source
